(s)-3-Amino-3-(2-chlorophenyl)propanoic acid
CAS No.: 763922-37-8
Cat. No.: VC21105362
Molecular Formula: C9H10ClNO2
Molecular Weight: 199.63 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 763922-37-8 |
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Molecular Formula | C9H10ClNO2 |
Molecular Weight | 199.63 g/mol |
IUPAC Name | (3S)-3-amino-3-(2-chlorophenyl)propanoic acid |
Standard InChI | InChI=1S/C9H10ClNO2/c10-7-4-2-1-3-6(7)8(11)5-9(12)13/h1-4,8H,5,11H2,(H,12,13)/t8-/m0/s1 |
Standard InChI Key | NXXFYRJVRISCCP-QMMMGPOBSA-N |
Isomeric SMILES | C1=CC=C(C(=C1)[C@H](CC(=O)[O-])[NH3+])Cl |
SMILES | C1=CC=C(C(=C1)C(CC(=O)O)N)Cl |
Canonical SMILES | C1=CC=C(C(=C1)C(CC(=O)[O-])[NH3+])Cl |
Introduction
Chemical Identity and Structural Characteristics
(S)-3-Amino-3-(2-chlorophenyl)propanoic acid is a specialized amino acid derivative with a chiral center at the carbon bearing the amino group. Unlike standard proteinogenic amino acids, it features a 2-chlorophenyl substituent and has the amino group at the beta position relative to the carboxylic acid functional group. The compound belongs to the broader class of β-amino acids, which have gained increasing attention in medicinal chemistry and peptide research due to their metabolic stability and unique conformational properties.
Basic Chemical Properties
The compound has well-defined chemical properties that determine its behavior in different environments and reactions. These fundamental characteristics are summarized in Table 1.
Table 1: Chemical Identity and Properties of (S)-3-Amino-3-(2-chlorophenyl)propanoic acid
Nomenclature and Synonyms
This compound is referred to by several alternative names in scientific literature, reflecting both its structure and its relationship to known amino acids:
The presence of multiple naming conventions reflects the compound's relevance across different scientific disciplines, from organic chemistry to biochemistry and pharmacology.
Physical and Spectroscopic Properties
The physical and spectroscopic properties of (S)-3-amino-3-(2-chlorophenyl)propanoic acid provide crucial information for its identification, purification, and characterization in research settings.
Solubility Profile
The compound exhibits differential solubility across various solvents, which has important implications for its purification and formulation. Though specific solubility data is limited in the available literature, general solubility trends for β-amino acids with aromatic substituents suggest moderate solubility in polar protic solvents (water, alcohols) at lower pH values due to protonation of the amino group, and better solubility in organic solvents like DMSO and DMF.
Spectroscopic Characteristics
Spectroscopic methods provide essential tools for structure confirmation and purity analysis of the compound. Based on structural characteristics and comparable compounds, the following spectroscopic properties can be anticipated:
NMR Spectroscopy: The ¹H NMR spectrum would typically show characteristic signals for the aromatic protons of the 2-chlorophenyl group (complex pattern in the δ 7.2-7.8 ppm region), the methine proton at the chiral center (approximately δ 4.0-4.5 ppm), the methylene protons adjacent to the carboxyl group (approximately δ 2.5-3.0 ppm), and the amino protons (broad signal around δ 1.5-2.0 ppm, pH-dependent).
IR Spectroscopy: Characteristic absorption bands would include those for the carboxylic acid group (C=O stretch around 1700-1725 cm⁻¹), N-H stretching from the primary amine (3300-3500 cm⁻¹), and aromatic C-H stretching and bending vibrations.
Synthesis Methods and Approaches
Several synthetic routes have been developed for the preparation of (S)-3-amino-3-(2-chlorophenyl)propanoic acid, each with specific advantages and limitations. The stereoselectivity of these methods is particularly important for obtaining the desired enantiomer.
Chemical Synthesis via Aziridine Intermediates
One established approach involves the reaction of aziridine-2-carboxylate with hydrogen chloride. This method has been shown to be effective for the preparation of β-chloroalanine derivatives, which can be further functionalized to introduce the 2-chlorophenyl substituent.
The process typically begins with the reaction of an aziridine-2-carboxylate with hydrogen chloride in an aqueous medium at temperatures between 0-100°C. The reaction is conducted using specific molar ratios of hydrogen chloride depending on the counterion in the aziridine-2-carboxylate salt :
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2.0-2.5 moles of hydrogen chloride per mole of alkali metal or ammonium aziridine-2-carboxylate
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4.0-5.0 moles of hydrogen chloride per mole of alkaline earth metal aziridine-2-carboxylate
This approach allows for the isolation of β-chloroalanine through crystallization from the reaction mixture, with yields of approximately 39-45% based on sodium aziridine-2-carboxylate .
Enzymatic Approaches
Enzymatic methods offer advantages in terms of stereoselectivity and mild reaction conditions. Research has shown that enzymes such as phenylalanine amino mutase (PAM) can catalyze the addition of ammonia to cinnamic acid derivatives, providing access to β-aryl-amino acids .
The PAM-catalyzed reaction proceeds with specific stereochemistry, involving a proposed mechanism where the enzyme binds the carboxylate and phenyl ring in a syn-periplanar orientation in the active site. This binding mode positions the amino group and the pro-3S hydrogen of the substrate on the same side of the molecule, facilitating exchange and reattachment with retention of configuration .
Other Synthetic Routes
Additional synthetic approaches may involve:
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Mannich-type reactions using 2-chlorobenzaldehyde, malonic acid derivatives, and nitrogen sources
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Reduction of appropriate β-nitro acid precursors
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Asymmetric hydrogenation of dehydroamino acid precursors
These methods vary in their efficiency, stereoselectivity, and suitability for scale-up, with the choice of method typically depending on factors such as the desired purity, scale, and available starting materials.
Applications in Research and Development
(S)-3-Amino-3-(2-chlorophenyl)propanoic acid has diverse applications across several scientific disciplines, from fundamental biochemical research to drug development.
Pharmaceutical Applications
The compound serves as a crucial intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders. Its structural features make it valuable for medicinal chemistry in several ways:
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As a building block for the development of enzyme inhibitors
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In the design of peptidomimetics with enhanced metabolic stability
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For the creation of compounds targeting specific neurological pathways
The chlorine substituent at the ortho position of the phenyl ring introduces specific steric and electronic effects that can influence binding to biological targets. This can be leveraged in structure-activity relationship studies aimed at optimizing drug candidates.
Biochemical Research Applications
The compound is frequently employed in biochemical assays to evaluate enzyme activity and receptor interactions, providing insights into metabolic pathways and potential drug interactions. Its ability to modulate neurotransmitter pathways makes it valuable in studies aimed at understanding synaptic transmission and the underlying mechanisms of neurological diseases.
Research suggests that derivatives of β-amino acids may interact with various biological systems, potentially affecting neurotransmission processes through mechanisms distinct from those of standard α-amino acids. This makes them interesting tools for probing neurobiological processes and developing new therapeutic approaches.
Structural Biology and Peptide Science
β-Amino acids like (S)-3-amino-3-(2-chlorophenyl)propanoic acid can be incorporated into peptide sequences to create β-peptides or α/β-peptide hybrids with unique structural and functional properties. These modified peptides often exhibit:
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Enhanced resistance to proteolytic degradation
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Distinct secondary structure preferences
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Altered binding properties to biological targets
These characteristics make them valuable tools in the development of peptide-based drugs with improved pharmacokinetic properties and in the investigation of protein-peptide interactions.
Comparison with Related Compounds
Understanding how (S)-3-amino-3-(2-chlorophenyl)propanoic acid compares to related compounds provides valuable context for its applications and properties.
Comparison with Structural Analogs
Table 2 presents a comparison of (S)-3-amino-3-(2-chlorophenyl)propanoic acid with structurally related compounds, highlighting key similarities and differences.
Table 2: Comparison of (S)-3-amino-3-(2-chlorophenyl)propanoic acid with Related Compounds
Structure-Function Relationships
The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can significantly influence the compound's physicochemical properties and biological activities. The ortho-chloro substitution in (S)-3-amino-3-(2-chlorophenyl)propanoic acid creates a distinct electronic environment and potential steric effects that can impact:
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Receptor binding and specificity
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Metabolic stability
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Solubility and membrane permeability
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Chemical reactivity
These structure-function relationships are critical considerations in the rational design of pharmaceutical compounds and in understanding the biological behavior of these amino acid derivatives.
Current Research and Future Directions
Recent scientific investigations have continued to expand our understanding of (S)-3-amino-3-(2-chlorophenyl)propanoic acid and related compounds, opening new avenues for their application.
Advances in Synthetic Methodology
Flow chemistry and continuous processing technologies are also being explored as means to enhance the efficiency and scalability of synthetic processes for β-amino acids. These approaches offer advantages in terms of process control, safety, and potential for automation.
Emerging Applications
New applications for (S)-3-amino-3-(2-chlorophenyl)propanoic acid continue to emerge, driven by advances in understanding its properties and interactions. Some notable areas of investigation include:
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Development of peptidomimetics with enhanced stability and specific conformational properties
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Design of enzyme inhibitors targeting specific metabolic pathways
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Exploration of potential neuroactive properties related to its structural similarity to neurotransmitters
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Investigation of its role in modulating protein-protein interactions
The unique structural features of this compound, including its chiral center and the 2-chlorophenyl substituent, provide valuable tools for probing biological systems and developing new therapeutic approaches.
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